molecular formula C6H9Cl2N3S B2502999 Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride CAS No. 1803588-10-4

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride

Cat. No.: B2502999
CAS No.: 1803588-10-4
M. Wt: 226.12
InChI Key: IHEMVZXPKIPLKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with formamide and benzaldehyde in the presence of triphosgene as a dehydrating agent and HClO4 as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole derivatives with different functional groups, while reduction can lead to the formation of reduced amine derivatives .

Scientific Research Applications

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride can be compared with other imidazothiazole derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound in various applications.

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEMVZXPKIPLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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